molecular formula C11H9FO2S B13304226 3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid

Katalognummer: B13304226
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: AZHPPBYEYANGIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₉FO₂S and a molecular weight of 224.25 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated benzothiophene derivatives as starting materials, which are then subjected to various chemical reactions to introduce the propanoic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality control in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to other benzothiophene derivatives.

Eigenschaften

Molekularformel

C11H9FO2S

Molekulargewicht

224.25 g/mol

IUPAC-Name

3-(6-fluoro-1-benzothiophen-2-yl)propanoic acid

InChI

InChI=1S/C11H9FO2S/c12-8-2-1-7-5-9(3-4-11(13)14)15-10(7)6-8/h1-2,5-6H,3-4H2,(H,13,14)

InChI-Schlüssel

AZHPPBYEYANGIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)SC(=C2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.